![molecular formula C15H14BrNO2S B288844 1-[(4-Bromophenyl)sulfonyl]-2-methylindoline](/img/structure/B288844.png)
1-[(4-Bromophenyl)sulfonyl]-2-methylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)sulfonyl]-2-methylindoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BMS-911543 and is a selective inhibitor of the protein kinase CK1δ. In
Mechanism of Action
1-[(4-Bromophenyl)sulfonyl]-2-methylindoline selectively inhibits CK1δ, which is a protein kinase that plays a crucial role in regulating various cellular processes such as cell division, proliferation, and circadian rhythm. By inhibiting CK1δ, BMS-911543 disrupts the normal functioning of these processes, leading to the inhibition of cancer cell growth, improvement of cognitive function and memory, and regulation of the sleep-wake cycle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-Bromophenyl)sulfonyl]-2-methylindoline are diverse and depend on the specific application. In cancer research, BMS-911543 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, BMS-911543 improves cognitive function and memory by regulating the circadian rhythm. In circadian rhythm disorders, BMS-911543 regulates the sleep-wake cycle by targeting CK1δ.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(4-Bromophenyl)sulfonyl]-2-methylindoline in lab experiments include its high selectivity for CK1δ, which allows for targeted inhibition of this protein kinase. Additionally, BMS-911543 has been shown to be effective in various applications such as cancer research, neurodegenerative diseases, and circadian rhythm disorders. However, the limitations of using BMS-911543 in lab experiments include its low solubility in water, which can make it difficult to work with, and its potential toxicity, which requires careful handling.
Future Directions
There are several future directions for the research and development of 1-[(4-Bromophenyl)sulfonyl]-2-methylindoline. These include:
1. Further investigation of the mechanism of action of BMS-911543 to better understand its effects on cellular processes.
2. Development of more efficient synthesis methods to increase the yield and purity of the final product.
3. Exploration of the potential applications of BMS-911543 in other fields such as immunology and infectious diseases.
4. Investigation of the potential side effects and toxicity of BMS-911543 to ensure its safety for use in humans.
5. Development of more potent and selective inhibitors of CK1δ for improved efficacy and specificity.
Synthesis Methods
The synthesis of 1-[(4-Bromophenyl)sulfonyl]-2-methylindoline involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methylindole in the presence of a base such as triethylamine. This reaction results in the formation of the final product with a yield of around 50-60%. The purity of the product can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
1-[(4-Bromophenyl)sulfonyl]-2-methylindoline has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and circadian rhythm disorders. In cancer research, BMS-911543 has been shown to inhibit the growth of cancer cells by targeting CK1δ, which is involved in the regulation of cell division and proliferation. In neurodegenerative diseases, BMS-911543 has been shown to improve cognitive function and memory by regulating the circadian rhythm. In circadian rhythm disorders, BMS-911543 has been shown to regulate the sleep-wake cycle by targeting CK1δ.
properties
Product Name |
1-[(4-Bromophenyl)sulfonyl]-2-methylindoline |
|---|---|
Molecular Formula |
C15H14BrNO2S |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14BrNO2S/c1-11-10-12-4-2-3-5-15(12)17(11)20(18,19)14-8-6-13(16)7-9-14/h2-9,11H,10H2,1H3 |
InChI Key |
SFUFIFJAOSZDRG-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dichloro-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288762.png)
![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)
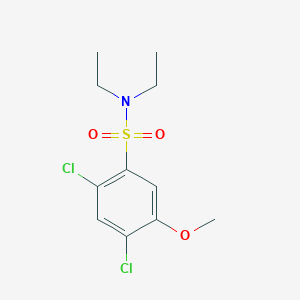
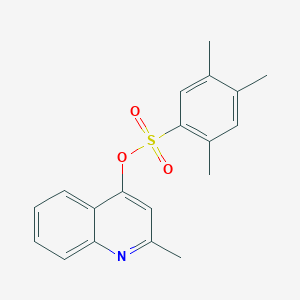
![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)
![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)
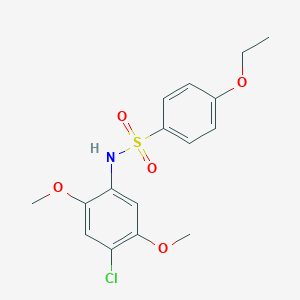
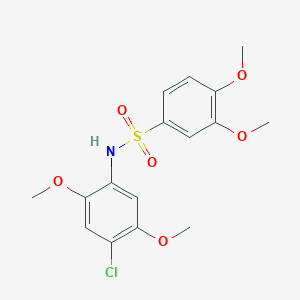
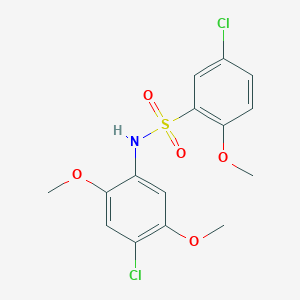
![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)

